N-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}ethanamine hydrochloride
Description
Properties
IUPAC Name |
N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-3-13-8-11-14-12(15-16-11)10-6-4-9(2)5-7-10;/h4-7,13H,3,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLXQZCSLQXUCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC(=NO1)C2=CC=C(C=C2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424214 | |
| Record name | N-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890324-84-2 | |
| Record name | N-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}ethanamine hydrochloride can be achieved through several routes. One common method involves the reaction of ethylamine with 5-(chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole in the presence of potassium carbonate in acetonitrile under reflux conditions . The reaction typically yields the desired product with high efficiency.
Chemical Reactions Analysis
N-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. For instance, compounds similar to N-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}ethanamine have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antibiotics.
2. Anti-inflammatory Properties
Oxadiazole derivatives are also recognized for their anti-inflammatory effects. Studies have demonstrated that these compounds can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .
3. Anticancer Research
There is emerging interest in the anticancer properties of oxadiazole derivatives. Preliminary studies suggest that compounds like N-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}ethanamine could induce apoptosis in cancer cells through various mechanisms . This opens avenues for further research into their use as chemotherapeutic agents.
Materials Science Applications
1. Organic Electronics
N-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}ethanamine hydrochloride can be utilized in the development of organic electronic materials due to its unique electronic properties. The presence of the oxadiazole ring contributes to its semiconducting characteristics, making it a candidate for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
2. Photonic Devices
The compound's ability to absorb and emit light at specific wavelengths makes it suitable for applications in photonic devices. Its incorporation into polymer matrices could enhance the performance of optical sensors and lasers .
Case Studies
Mechanism of Action
The mechanism of action of N-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}ethanamine hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and pathways, leading to its biological effects. For example, it has been shown to inhibit succinate dehydrogenase, affecting the production of reactive oxygen species and lipid accumulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Their Implications
Substituent on the Oxadiazole Ring
- Target Compound : 3-(4-Methylphenyl) group provides moderate hydrophobicity (logP ~2–3 estimated) and planar aromatic interactions.
- N-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine hydrochloride (): Branched isopropyl group introduces steric bulk, which may hinder binding to flat receptor pockets compared to the planar 4-methylphenyl group .
- N-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine hydrochloride (): Methoxymethyl group adds polarity (hydrogen-bond acceptor), improving solubility but possibly reducing blood-brain barrier penetration .
Linker Between Oxadiazole and Amine
- Target Compound : Methylene (-CH2-) linker.
Amine Group and Salt Form
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}ethanamine hydrochloride is a compound that belongs to the class of 1,2,4-oxadiazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C17H17N3O
- Molecular Weight : 279.36 g/mol
- CAS Number : 1338650-26-2
- Structure : The compound features a 1,2,4-oxadiazole ring substituted with a 4-methylphenyl group and an ethanamine moiety.
Biological Activities
-
Anticancer Activity
- Various derivatives of 1,2,4-oxadiazoles have shown promising anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines such as HeLa (human cervical cancer) and CaCo-2 (colon adenocarcinoma) with IC50 values indicating moderate to high potency .
- The mechanism often involves the inhibition of specific kinases and enzymes that are crucial for tumor growth and proliferation.
-
Antimicrobial Properties
- Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. For example, compounds structurally related to this compound have been shown to possess activity against both Gram-positive and Gram-negative bacteria .
- The structure-activity relationship (SAR) studies suggest that modifications on the oxadiazole ring can enhance antimicrobial efficacy.
- Anti-inflammatory Effects
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many oxadiazole derivatives act as inhibitors of important enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which play critical roles in cancer progression and other diseases.
- Receptor Modulation : Certain compounds within this class have shown affinity for various receptors involved in neurotransmission and inflammation, indicating their potential as therapeutic agents for neurological disorders and pain management .
Case Study 1: Anticancer Efficacy
A study investigating the anticancer potential of a series of oxadiazole derivatives found that modifications at the 5-position of the oxadiazole ring significantly enhanced cytotoxicity against a panel of cancer cell lines. One derivative exhibited an IC50 value of approximately 92.4 µM across multiple cancer types including lung and colon cancers .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, a related oxadiazole compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The study concluded that the presence of electron-withdrawing groups on the phenyl rings increased antibacterial activity significantly compared to unsubstituted analogs .
Q & A
Q. Key Steps :
- Amidoxime formation : Reaction of nitriles with hydroxylamine.
- Oxadiazole cyclization : Using microwave-assisted heating or reflux with catalysts like DCC.
- Amine functionalization : Alkylation or reductive amination to introduce the ethanamine moiety.
Advanced: How can reaction parameters (e.g., solvent, temperature) be optimized to mitigate byproduct formation during oxadiazole cyclization?
Byproduct formation (e.g., open-chain intermediates or dimerization products) can be minimized by:
- Solvent selection : High-boiling solvents like DMF or toluene improve reaction homogeneity and reduce decomposition.
- Temperature control : Gradual heating (80–120°C) prevents exothermic side reactions.
- Catalyst use : Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., EDCI) enhance cyclization efficiency .
Case Study : In a related oxadiazole synthesis, replacing THF with DMF increased yield from 62% to 88% by reducing competing hydrolysis .
Basic: What spectroscopic and crystallographic techniques are critical for structural validation?
- NMR : and NMR confirm substituent positions (e.g., methylphenyl protons at δ 2.35 ppm, oxadiazole carbons at ~165–170 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 251.2) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve bond lengths and angles, critical for confirming the oxadiazole ring geometry and salt formation .
Advanced: How can researchers address contradictions between computational (DFT) and experimental (X-ray) bond-length data?
Discrepancies often arise from crystal packing effects or solvent interactions absent in gas-phase DFT models. Strategies include:
- Periodic boundary condition (PBC) simulations : Incorporate crystal lattice parameters into DFT calculations.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding with HCl) that distort bond lengths .
Example : A 0.02 Å deviation in C–N bond lengths was reconciled by modeling HCl solvation effects .
Basic: What in vitro assays are recommended for preliminary pharmacological evaluation?
- Receptor binding assays : Screen for affinity at aminergic receptors (e.g., serotonin, dopamine) due to structural similarity to known ligands .
- Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptotic potential .
- Solubility and stability : Measure pH-dependent solubility in PBS and metabolic stability in liver microsomes .
Advanced: How can target engagement be validated in complex biological systems?
- Photoaffinity labeling : Incorporate a photoactive group (e.g., aryl azide) to crosslink the compound with cellular targets, followed by pull-down and LC-MS/MS identification .
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics to purified receptors (e.g., S1P receptors) with real-time monitoring of association/dissociation rates .
- Knockout models : Use CRISPR-Cas9 to delete putative targets and assess loss of compound activity .
Basic: What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine powders .
- Spill management : Neutralize acid spills with sodium bicarbonate and dispose of waste in designated halogenated containers .
Advanced: How can stability under physiological conditions be assessed for in vivo studies?
- Plasma stability assay : Incubate the compound in rat/human plasma at 37°C and quantify degradation via LC-MS over 24 hours.
- Light and temperature sensitivity : Store lyophilized samples at -20°C in amber vials to prevent photodegradation. Preclinical studies show a 5% loss in potency after 6 months under these conditions .
Basic: What computational tools are used for docking studies with this compound?
- Molecular docking : AutoDock Vina or Schrödinger Glide to predict binding poses in receptor active sites (e.g., 5-HT receptors).
- MD simulations : GROMACS or AMBER for assessing binding stability over 100-ns trajectories .
Validation : Cross-check docking results with mutagenesis data (e.g., key residue Ala²⁹⁷ in S1P receptor) .
Advanced: How to resolve polymorphic ambiguity during crystallization?
- PXRD (Powder X-ray Diffraction) : Compare experimental patterns with simulated data from single-crystal structures.
- Thermal analysis : DSC/TGA identifies polymorphs by distinct melting points or decomposition profiles.
Example : A 2014 study resolved two polymorphs of a similar oxadiazole derivative, where Form I (mp 168°C) showed superior bioavailability compared to Form II (mp 155°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
